molecular formula C6H12Cl2O3 B14446160 1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane CAS No. 73131-00-7

1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane

Cat. No.: B14446160
CAS No.: 73131-00-7
M. Wt: 203.06 g/mol
InChI Key: SXVLNMXFQJCPJQ-UHFFFAOYSA-N
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Description

1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane is an organic compound with the molecular formula C5H10Cl2O2. It is also known by its IUPAC name, 1-chloro-2-[(2-chloroethoxy)methoxy]ethane . This compound is characterized by the presence of two chlorine atoms and three ether linkages, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane typically involves the reaction of 2-chloroethanol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reagents and conditions used.

    Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons or alcohols.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane involves its reactivity due to the presence of chlorine atoms and ether linkages. These functional groups make the compound a good electrophile, allowing it to participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.

Properties

CAS No.

73131-00-7

Molecular Formula

C6H12Cl2O3

Molecular Weight

203.06 g/mol

IUPAC Name

1-chloro-2-(2-chloroethoxymethoxymethoxy)ethane

InChI

InChI=1S/C6H12Cl2O3/c7-1-3-9-5-11-6-10-4-2-8/h1-6H2

InChI Key

SXVLNMXFQJCPJQ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OCOCOCCCl

Origin of Product

United States

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